Tert-butyl 4-(pyridin-4-yloxy)piperidine-1-carboxylate
Description
Tert-butyl 4-(pyridin-4-yloxy)piperidine-1-carboxylate (CAS: 308386-35-8) is a piperidine derivative with a tert-butoxycarbonyl (Boc) protecting group at the 1-position and a pyridin-4-yloxy substituent at the 4-position. Its molecular formula is C₁₅H₂₂N₂O₃, and it has a molecular weight of 278.35 g/mol . This compound is widely used as an intermediate in organic synthesis, particularly in pharmaceutical research, due to its versatility in further functionalization. Its pyridinyloxy group enables participation in hydrogen bonding and π-π interactions, making it valuable for designing bioactive molecules.
Properties
IUPAC Name |
tert-butyl 4-pyridin-4-yloxypiperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O3/c1-15(2,3)20-14(18)17-10-6-13(7-11-17)19-12-4-8-16-9-5-12/h4-5,8-9,13H,6-7,10-11H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALPNOHOFARYXFG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)OC2=CC=NC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20619850 | |
| Record name | tert-Butyl 4-[(pyridin-4-yl)oxy]piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20619850 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
308386-35-8 | |
| Record name | tert-Butyl 4-[(pyridin-4-yl)oxy]piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20619850 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Preparation via Nucleophilic Aromatic Substitution
- Reagents: N-Boc-4-hydroxypiperidine, 4-chloropyridine or 4-bromopyridine, sodium hydride (NaH) or potassium tert-butoxide as base.
- Solvent: N,N-Dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
- Conditions: Room temperature to 60°C, reaction time ranging from 1 to 16 hours depending on substrate reactivity.
- Add sodium hydride to a suspension of N-Boc-4-hydroxypiperidine in DMF at room temperature.
- Stir for 20-45 minutes to generate the alkoxide intermediate.
- Add 4-halopyridine dropwise and stir at 50-60°C overnight.
- Upon completion, quench the reaction, extract with ethyl acetate/hexane, wash, dry, and purify by chromatography.
Yield: Typically high, around 60-94% depending on purification and reaction scale.
Alternative Base and Solvent Systems
- Bases: Triethylamine (TEA), diisopropylethylamine (DIPEA), or cesium carbonate (Cs2CO3) can be used as milder bases in some protocols.
- Solvents: Acetone, toluene, ethyl acetate, or dichloromethane have been reported, but DMF and DMSO remain preferred for their polarity and ability to stabilize charged intermediates.
Stepwise Reaction Conditions and Workup
| Step | Operation | Conditions | Notes |
|---|---|---|---|
| 1 | Deprotonation of N-Boc-4-hydroxypiperidine | NaH (1.5 eq) in DMF, 20-50°C, 0.75-1.5 h | Generates alkoxide intermediate |
| 2 | Addition of 4-halopyridine | Dropwise addition in DMF, 50-60°C, overnight | SNAr reaction |
| 3 | Quenching and extraction | Add water, extract with EtOAc/hexane | Removes inorganic salts |
| 4 | Purification | Silica gel chromatography, eluent CH2Cl2/NH3 or EtOAc/hexane | Yields pure product |
Representative Literature Data
| Reference | Base | Solvent | Temp (°C) | Time | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| ChemicalBook (2018) | NaH | DMF | 20-60 | ~16 h | 94 | High yield, standard SNAr |
| Ambeed (2020) | Cs2CO3 | DMF | 80 | 2 h | 90 | Using Cs2CO3 base, shorter reaction |
| Ambeed (2020) | KOtBu | DMSO | 20 | 1 h | 60 | Potassium tert-butoxide base, moderate yield |
| Patent WO2014200786 (2014) | TEA | Acetone/EtOAc | RT to 40 | Several h | Not specified | Multi-step process including sulfonate intermediates |
Mechanistic Insights
- The reaction proceeds via deprotonation of the hydroxyl group on the piperidine ring to form an alkoxide ion.
- The alkoxide attacks the electrophilic carbon on the 4-halopyridine ring, displacing the halide in a nucleophilic aromatic substitution.
- The Boc protecting group remains intact under these basic and mild heating conditions.
- Polar aprotic solvents stabilize the charged intermediates and enhance nucleophilicity.
Summary Table of Key Preparation Parameters
| Parameter | Typical Range/Value | Comments |
|---|---|---|
| Base equivalents | 1.5 - 2.0 eq | NaH preferred, alternatives include KOtBu, Cs2CO3 |
| Solvent | DMF, DMSO, acetone, EtOAc | DMF most common |
| Temperature | 20 - 80 °C | Higher temp accelerates reaction |
| Reaction time | 1 - 16 h | Overnight common |
| Yield | 60 - 94% | Depends on purification and scale |
| Purification | Silica gel chromatography | Eluents vary by polarity |
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-(pyridin-4-yloxy)piperidine-1-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the pyridine moiety can be substituted with other nucleophiles.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Various nucleophiles depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield corresponding carboxylic acids, while reduction reactions may produce alcohols or amines .
Scientific Research Applications
Neuropharmacology
The compound has been investigated for its potential interactions with neurotransmitter systems, particularly nicotinic acetylcholine receptors (nAChRs). Research indicates that similar compounds can enhance cognitive function in animal models by modulating nAChR activity, which is crucial in treating neurological disorders like Alzheimer's disease and schizophrenia.
Drug Development
Due to its ability to cross the blood-brain barrier, tert-butyl 4-(pyridin-4-yloxy)piperidine-1-carboxylate is a candidate for developing drugs targeting central nervous system (CNS) disorders. Its structural attributes allow it to serve as a scaffold for creating analogs with improved pharmacological profiles.
Synthesis of Bioactive Molecules
This compound serves as an important intermediate in synthesizing other bioactive molecules. Researchers have utilized it to create derivatives that exhibit enhanced selectivity for specific receptor subtypes. For example, a recent study synthesized several derivatives from this compound, leading to compounds that showed promise in preclinical models for treating anxiety disorders .
Anticancer Properties
Recent studies have highlighted the anticancer potential of piperidine derivatives, including this compound. In vitro assays demonstrated that these compounds can induce apoptosis in various cancer cell lines, suggesting their potential as therapeutic agents .
| Study Reference | Compound Tested | Effect Observed | Cell Lines Used |
|---|---|---|---|
| This compound | Induces apoptosis | Various cancer lines | |
| Piperidine derivatives | Enhanced selectivity for receptors | Anxiety models |
Influenza Virus Inhibition
Another notable application is the inhibition of influenza virus strains through structural modification of piperidine-based derivatives. A study found that certain analogs exhibited excellent inhibitory activity against influenza virus with EC50 values as low as 0.05 μM, demonstrating the compound's potential in antiviral drug development .
The mechanism of action involves interactions with specific molecular targets such as enzymes or receptors. The compound may act as either an inhibitor or activator depending on its structure and the nature of the target, influencing various pathways involved in receptor signaling and enzyme activity.
Mechanism of Action
The mechanism of action of tert-butyl 4-(pyridin-4-yloxy)piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Piperidine Derivatives
Structural and Reactivity Analysis
Electron-Donating vs. Electron-Withdrawing Groups :
- The pyridinyloxy group in the target compound is electron-withdrawing, directing electrophilic substitutions to specific positions. In contrast, the 4-bromobenzyloxy group () is both bulky and electron-withdrawing, favoring cross-coupling reactions .
- Fluorinated analogs (e.g., 2,4-difluorobenzoyl in ) exhibit increased lipophilicity, enhancing blood-brain barrier penetration for CNS-targeted drugs .
Hydrogenation Reactivity :
The target compound undergoes efficient hydrogenation with PtO₂ (98% yield) to yield tert-butyl 4-(piperidin-4-yloxy)piperidine-1-carboxylate, a key intermediate for secondary functionalization . Comparatively, Pd/C catalysts yield lower quantities, highlighting the importance of catalyst selection .
Thioether-linked analogs () demonstrate improved metabolic stability, making them suitable for long-acting therapeutics .
Biological Activity
Tert-butyl 4-(pyridin-4-yloxy)piperidine-1-carboxylate is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its biological effects, mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
The compound features a piperidine core substituted with a pyridine moiety and a tert-butyl ester group. Its molecular formula is , and it has a molecular weight of approximately 262.30 g/mol. The presence of the pyridine ring is crucial for its biological activity, as it can interact with various biological targets.
This compound exhibits its biological effects primarily through its interaction with specific receptors and enzymes. It has been shown to modulate the activity of neurotransmitter receptors, particularly in the central nervous system (CNS). The binding affinity and selectivity towards these targets play a significant role in its pharmacological profile.
Interaction with GABA Receptors
Research indicates that compounds similar to this compound can act as positive allosteric modulators at GABA receptors, enhancing GABA-induced chloride currents without competing with benzodiazepine binding sites . This mechanism suggests potential applications in treating anxiety and other CNS disorders.
Antiviral Activity
A notable study highlighted that derivatives of piperidine, including this compound, exhibited significant antiviral activity against influenza viruses. The optimized compound demonstrated an EC value as low as 0.05 μM, indicating potent inhibitory effects on viral replication . The SAR studies indicated that modifications to the piperidine structure could enhance antiviral efficacy.
Neuropharmacological Effects
The compound’s neuropharmacological properties are being investigated for potential use in treating neurological disorders. Its ability to modulate neurotransmitter systems suggests applications in managing conditions such as depression and anxiety disorders.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings include:
- Pyridine Substitution : The position and nature of substituents on the pyridine ring significantly influence binding affinity and selectivity towards target receptors.
- Alkyl Groups : The presence of bulky alkyl groups, such as tert-butyl, enhances hydrophobic interactions, improving receptor binding and stability .
Table 1: Summary of Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| Antiviral | Inhibitory activity against influenza viruses | |
| Neuropharmacological | Modulation of GABA receptors | |
| Enzyme Interaction | Potential modulator for various enzymes |
Case Study: Antiviral Efficacy
In a controlled study, this compound was tested against several strains of influenza virus. Results showed that the compound interfered with viral replication at early stages, demonstrating a promising therapeutic avenue for antiviral drug development .
Q & A
Q. What are the optimal synthetic routes for tert-butyl 4-(pyridin-4-yloxy)piperidine-1-carboxylate?
- Methodological Answer : The synthesis typically involves multi-step reactions, including nucleophilic substitution and protection/deprotection strategies. For example, intermediates like piperidine derivatives can be functionalized with pyridinyloxy groups via coupling reactions. Key steps may include:
- Oxidation/Reduction : Use of oxidizing agents (e.g., OXONE) to modify sulfur-containing intermediates .
- Protection : Employing tert-butyl carbamate groups to protect amine functionalities during synthesis .
Optimization focuses on solvent selection (e.g., dichloromethane or DMF), temperature control, and catalysts (e.g., palladium for cross-coupling).
Q. What spectroscopic and chromatographic methods are recommended for characterizing this compound?
- Methodological Answer : A combination of techniques ensures structural validation and purity assessment:
- GC-MS : For molecular weight confirmation and fragmentation pattern analysis. Retention time locking (e.g., using tetracosane) improves reproducibility .
- FTIR-ATR : Identifies functional groups (e.g., carbonyl stretches from the tert-butyl carbamate at ~1680–1720 cm⁻¹) .
- HPLC-TOF : Provides high-resolution mass accuracy (e.g., Δppm < 2) for exact mass determination .
Data tables should include retention times, major fragment ions, and characteristic IR peaks.
Q. What safety precautions are essential when handling this compound in the laboratory?
- Methodological Answer : Adhere to protocols from safety data sheets (SDS):
- Personal Protective Equipment (PPE) : Wear nitrile gloves, chemical-resistant lab coats, and ANSI-approved goggles. Use NIOSH-certified respirators (e.g., P95) for airborne particulates .
- Ventilation : Conduct reactions in fume hoods to mitigate inhalation risks .
- Spill Management : Absorb spills with inert materials (e.g., vermiculite) and avoid water jets to prevent dispersion .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity of this compound?
- Methodological Answer : Systematic optimization involves:
- DoE (Design of Experiments) : Vary parameters like temperature (20–100°C), solvent polarity, and stoichiometry to identify ideal conditions.
- Catalyst Screening : Test palladium, copper, or enzyme catalysts for coupling efficiency .
- Workup Strategies : Use silica gel chromatography or recrystallization (e.g., from ethanol/water) to isolate high-purity product .
Monitor reaction progress via TLC or inline IR spectroscopy.
Q. What strategies resolve discrepancies in crystallographic data analysis for this compound?
- Methodological Answer : Address crystallographic challenges using:
- SHELX Software : Refine structures with SHELXL for high-resolution data or twinned crystals. Validate hydrogen bonding networks and torsional angles .
- Data Validation Tools : Use PLATON or Mercury to check for missed symmetry or disorder .
- Complementary Techniques : Pair X-ray diffraction with solid-state NMR to resolve ambiguous electron density regions.
Q. How does the compound’s stability vary under different storage conditions?
- Methodological Answer : Stability studies should assess:
- Thermal Degradation : Use TGA/DSC to determine decomposition temperatures (e.g., >150°C for tert-butyl groups) .
- Light Sensitivity : Store in amber vials at -20°C to prevent photodegradation .
- Hydrolytic Stability : Monitor hydrolysis in aqueous buffers (pH 4–9) via HPLC to identify labile groups (e.g., carbamate cleavage) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
